molecular formula C14H14N2O2 B7509818 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one

Cat. No. B7509818
M. Wt: 242.27 g/mol
InChI Key: PKNHXVNULUFAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as PPQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. PPQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have antioxidant and neuroprotective effects. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. However, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one is also a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.

Future Directions

There are many potential future directions for research on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. Another area of research could focus on further elucidating 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the potential use of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a cyclic imine, which can then be reduced to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. The Friedländer reaction involves the condensation of an aromatic aldehyde with an amine and a ketone to form a quinoline derivative, which can then be further modified to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one.

Scientific Research Applications

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential as a therapeutic agent in a variety of applications. One area of research has focused on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's potential as an anti-cancer agent. Studies have shown that 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.

properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11(14(18)16-7-3-4-8-16)9-10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNHXVNULUFAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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